molecular formula C9H9BrF2O B14866676 1-(2-Bromoethoxy)-2-(difluoromethyl)benzene

1-(2-Bromoethoxy)-2-(difluoromethyl)benzene

Cat. No.: B14866676
M. Wt: 251.07 g/mol
InChI Key: NBXFUZFYVJRHJO-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-(difluoromethyl)benzene is an organic compound that features a benzene ring substituted with a bromoethoxy group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-2-(difluoromethyl)benzene typically involves the reaction of 2-bromoethanol with 2-(difluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Products include azidoethoxy or thiocyanatoethoxy derivatives.

    Oxidation: Products include difluoromethylbenzaldehyde or difluoromethylbenzoic acid.

    Reduction: Products include 1-(2-Ethoxy)-2-(difluoromethyl)benzene.

Scientific Research Applications

1-(2-Bromoethoxy)-2-(difluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2-(difluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-(2-Chloroethoxy)-2-(difluoromethyl)benzene: Similar structure but with a chloroethoxy group instead of a bromoethoxy group.

    1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(2-Bromoethoxy)-4-(difluoromethyl)benzene: Similar structure but with the difluoromethyl group at a different position on the benzene ring.

Uniqueness: 1-(2-Bromoethoxy)-2-(difluoromethyl)benzene is unique due to the combination of its bromoethoxy and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXFUZFYVJRHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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